molecular formula C14H12O3S B1334746 2-(4-Methoxyphenyl)sulfanylbenzoic acid CAS No. 19862-91-0

2-(4-Methoxyphenyl)sulfanylbenzoic acid

Cat. No.: B1334746
CAS No.: 19862-91-0
M. Wt: 260.31 g/mol
InChI Key: ZECGBLVFSQQYIT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfanyl group (-S-).

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylthiol with 2-bromobenzoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the benzoic acid derivative . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

2-(4-Methoxyphenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Scientific Research Applications

2-(4-Methoxyphenyl)sulfanylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)sulfanylbenzoic acid can be compared with other similar compounds, such as:

    4-Methoxybenzoic acid: Lacks the sulfanyl group, which affects its reactivity and biological activity.

    2-(4-Methylphenyl)sulfanylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and applications.

    2-(4-Hydroxyphenyl)sulfanylbenzoic acid: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.

These comparisons highlight the unique features of this compound, such as the presence of both methoxy and sulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGBLVFSQQYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385000
Record name 2-(4-methoxyphenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19862-91-0
Record name 2-(4-methoxyphenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 2-(4-methoxyphenylthio)benzoic acid was prepared. A stirred mixture of thiosalicylic acid (10.0 g, 65 mmol), 4-iodoanisole (15.18 g, 65 mmol), potassium carbonate (19.72 g, 143 mmol), copper powder (0.82 g, 13 mmol), and N-methylpyrrolidinone (100 mL) was deaerated by sparging with nitrogen for 10 min, heated at 165° C. for 18 h, and then cooled to ambient. The reaction mixture was poured onto a mixture of 500 g of ice plus 40 mL or concentrated HCl. The resulting precipitate was collected, washed with water, and dried. The product was purified by recrystallization from a mixture of water, ethanol, and tetrahydrofuran. A white powder was obtained, mass: 12.06 g (71% of theory).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
19.72 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.82 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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